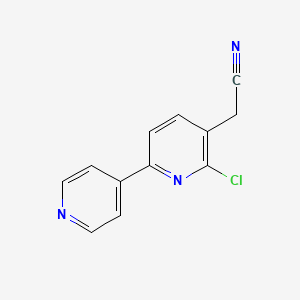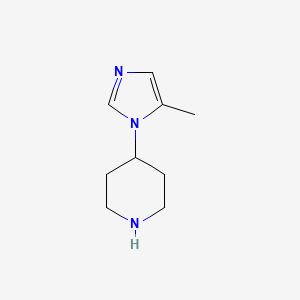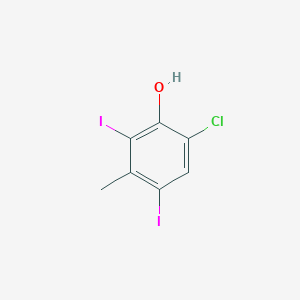
2-(2-Chloro-6-pyridin-4-ylpyridin-3-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chloro-6-pyridin-4-ylpyridin-3-yl)acetonitrile is a heterocyclic organic compound that features a pyridine ring substituted with a chloro group and an acetonitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-6-pyridin-4-ylpyridin-3-yl)acetonitrile typically involves the reaction of 2-chloropyridine with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the acetonitrile, followed by nucleophilic substitution at the 2-position of the chloropyridine .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial settings.
化学反応の分析
Types of Reactions
2-(2-Chloro-6-pyridin-4-ylpyridin-3-yl)acetonitrile undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines.
Oxidation: Pyridine N-oxides.
Reduction: Primary amines.
科学的研究の応用
2-(2-Chloro-6-pyridin-4-ylpyridin-3-yl)acetonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound is utilized in the development of pesticides and herbicides.
Material Science: It serves as a precursor for the synthesis of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-(2-Chloro-6-pyridin-4-ylpyridin-3-yl)acetonitrile depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The chloro and nitrile groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
2-Chloropyridine: A simpler analog with similar reactivity but lacking the acetonitrile group.
2-(Pyridin-2-yl)pyrimidine: Shares the pyridine core but has different substituents, leading to distinct chemical properties and applications.
Uniqueness
2-(2-Chloro-6-pyridin-4-ylpyridin-3-yl)acetonitrile is unique due to the presence of both chloro and nitrile groups, which confer specific reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in synthetic chemistry.
特性
分子式 |
C12H8ClN3 |
|---|---|
分子量 |
229.66 g/mol |
IUPAC名 |
2-(2-chloro-6-pyridin-4-ylpyridin-3-yl)acetonitrile |
InChI |
InChI=1S/C12H8ClN3/c13-12-10(3-6-14)1-2-11(16-12)9-4-7-15-8-5-9/h1-2,4-5,7-8H,3H2 |
InChIキー |
HQAIRSDZQXLOMV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1CC#N)Cl)C2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13126503.png)
![(R)-4-(6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-3-yl)benzamide](/img/structure/B13126504.png)




![1-Bromo-4-chloro-8-fluoroimidazo[1,2-a]quinoxaline](/img/structure/B13126531.png)





